Isopropyl 4-methyl-2-nitro-5-(4-(trifluoromethoxy)phenoxy)benzoate
Description
Isopropyl 4-methyl-2-nitro-5-(4-(trifluoromethoxy)phenoxy)benzoate is a benzoate ester derivative featuring a nitro group (-NO₂) at the 2-position, a methyl group (-CH₃) at the 4-position, and a 4-(trifluoromethoxy)phenoxy substituent at the 5-position.
Properties
Molecular Formula |
C18H16F3NO6 |
|---|---|
Molecular Weight |
399.3 g/mol |
IUPAC Name |
propan-2-yl 4-methyl-2-nitro-5-[4-(trifluoromethoxy)phenoxy]benzoate |
InChI |
InChI=1S/C18H16F3NO6/c1-10(2)26-17(23)14-9-16(11(3)8-15(14)22(24)25)27-12-4-6-13(7-5-12)28-18(19,20)21/h4-10H,1-3H3 |
InChI Key |
CGXFGWADHBCKLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1OC2=CC=C(C=C2)OC(F)(F)F)C(=O)OC(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 4-methyl-2-nitro-5-(4-(trifluoromethoxy)phenoxy)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the nitration of a suitable aromatic precursor, followed by esterification and subsequent introduction of the trifluoromethoxy group through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids, bases, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and esterification processes, utilizing continuous flow reactors to ensure efficient and consistent product formation. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 4-methyl-2-nitro-5-(4-(trifluoromethoxy)phenoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and strong nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pressures to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups into the aromatic ring.
Scientific Research Applications
Isopropyl 4-methyl-2-nitro-5-(4-(trifluoromethoxy)phenoxy)benzoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Isopropyl 4-methyl-2-nitro-5-(4-(trifluoromethoxy)phenoxy)benzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological macromolecules, leading to various biological effects. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross biological membranes and reach its target sites.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Analysis
The compound shares functional motifs with derivatives discussed in , such as sulfonyl, triazole, and halogenated aryl groups. Key comparisons include:
The trifluoromethoxy group’s strong electron-withdrawing nature could enhance stability relative to halogenated analogs (e.g., -Cl or -Br in ) .
Physicochemical Properties
- Solubility : The trifluoromethoxy group increases hydrophobicity compared to the sulfonyl-containing triazoles in , which may exhibit greater polarity due to -SO₂- moieties.
- Thermal Stability : Nitro groups generally reduce thermal stability, whereas triazoles in show resilience under reflux conditions .
Biological Activity
Isopropyl 4-methyl-2-nitro-5-(4-(trifluoromethoxy)phenoxy)benzoate, also known as 1-Methylethyl 4-methyl-2-nitro-5-[4-(trifluoromethoxy)phenoxy]benzoate, is an agrochemical compound primarily utilized as an intermediate in the synthesis of the pesticide Flometoquin. This compound's biological activity has garnered attention due to its potential applications in pest control and its effects on various biological systems.
- Molecular Formula : C18H16F3NO6
- Molecular Weight : 399.32 g/mol
- CAS Number : 1204518-32-0
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, focusing on its antimicrobial properties, particularly against various bacterial strains and its role as an insecticide.
Study on Trifluoromethyl Compounds
A study evaluated the antibacterial activity of salicylanilide derivatives with trifluoromethyl substitutions. The results demonstrated that these compounds had comparable or superior activity against methicillin-resistant Staphylococcus aureus (MRSA) and other mycobacterial strains when compared to standard drugs like isoniazid . This indicates that this compound may possess similar antimicrobial properties.
Insecticidal Applications
As an intermediate in the synthesis of Flometoquin, this compound plays a crucial role in pest management. Flometoquin has been shown to be effective against a variety of agricultural pests, suggesting that this compound contributes to the overall efficacy of the final product.
Toxicological Profile
The compound exhibits certain toxicological characteristics that warrant consideration:
- Acute Toxicity : Classified as harmful if swallowed and may cause allergic skin reactions.
- Environmental Impact : Noted for being hazardous to aquatic life with long-lasting effects .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
